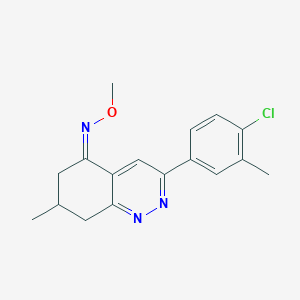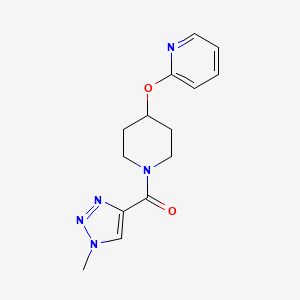![molecular formula C23H28N6O3 B2601273 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878727-54-9](/img/structure/B2601273.png)
6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
BenchChem offers high-quality 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
- Mesoionic purinone analogs, including compounds structurally related to 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione, have been synthesized and studied for their tautomeric forms and hydrolytic reactions (Coburn & Taylor, 1982).
Receptor Affinity and Enzyme Activity
- Derivatives of imidazo- and pyrimidino[2,1-f]purines, which are related to the compound of interest, have shown significant activity in in vitro binding experiments for serotonin and dopamine receptors, as well as inhibitory potencies for phosphodiesterases (Zagórska et al., 2016).
Preliminary Pharmacological Evaluation
- Synthesized derivatives of imidazo[2,1-f]purine-2,4-dione have been evaluated pharmacologically, indicating potential applications in anxiolytic and antidepressant activities (Zagórska et al., 2009).
Structure-Activity Relationships and Molecular Studies
- Studies on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have revealed a spectrum of receptor activities and potential for developing anxiolytic and antidepressant agents (Zagórska et al., 2015).
Ring Transformation in Chemical Reactions
- Research on imidazolidine-2,4-diones (related to the compound ) has shown interesting ring transformation properties when reacted with specific chemical compounds (Schläpfer-Dähler et al., 1992).
Inhibitors of Lck Kinase
- Imidazo[4,5-h]isoquinolin-7,9-dione derivatives, similar in structure to the target compound, have been identified as adenosine 5'-triphosphate competitive inhibitors of lck kinase, suggesting potential in cancer research (Snow et al., 2002).
Synthesis of Imidazole Derivatives
- The synthesis and transformation of imidazole derivatives, closely related to the compound of interest, have been explored, indicating potential applications in diverse chemical reactions (Vas’kevich et al., 2013).
Improvement in Oxidative Coupling Reactions
- Studies have shown that certain heterocyclic ligands, including imidazole derivatives, can significantly improve the catalytic activity in oxidative coupling reactions, relevant in engineering plastics (Gamez et al., 2001).
Antiasthmatic Activity
- Xanthene derivatives, related structurally to the compound of interest, have been developed and evaluated for their antiasthmatic activity, indicating potential medicinal applications (Bhatia et al., 2016).
Antitubercular and Antifungal Activity
- Imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown promising antitubercular and antifungal activities in studies, suggesting potential in treating infectious diseases (Syed et al., 2013).
properties
IUPAC Name |
6-(2,4-dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-15-5-6-18(16(2)13-15)29-17(3)14-28-19-20(24-22(28)29)25(4)23(31)27(21(19)30)8-7-26-9-11-32-12-10-26/h5-6,13-14H,7-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGAARMEVWINLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2601190.png)

![2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzothiazole](/img/structure/B2601193.png)
![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2601194.png)
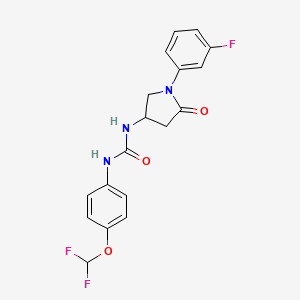
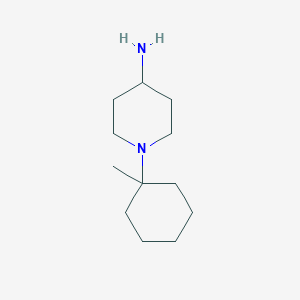
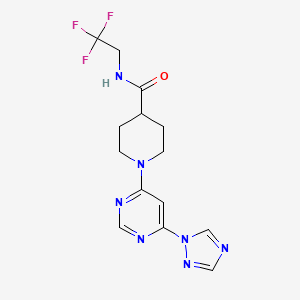
![3-butyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2601202.png)
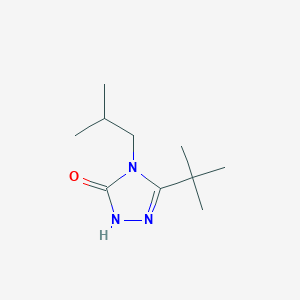
![1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2601205.png)
![3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile](/img/structure/B2601208.png)

